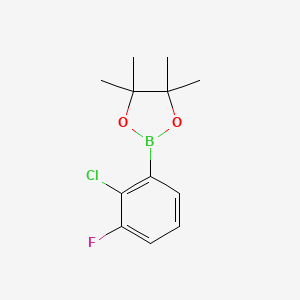

2-(2-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a substituted phenyl ring with chloro (Cl) and fluoro (F) groups at the 2- and 3-positions, respectively. The pinacol (tetramethyl dioxaborolane) backbone stabilizes the boron center, making this compound a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly where halogenated aromatic motifs are critical .

Properties

IUPAC Name |

2-(2-chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUFCKSUHVAEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-3-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours until the desired product is formed.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of boron compounds exhibit significant anticancer properties. The presence of the chloro and fluorine substituents in 2-(2-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances its ability to interact with biological targets. Studies have shown that similar compounds can inhibit tumor growth by disrupting cellular processes involved in cancer proliferation.

Targeting Kinases

The compound can serve as a potential inhibitor for various kinases, which are crucial in cancer signaling pathways. The dioxaborolane moiety allows for selective interactions with specific protein targets, potentially leading to the development of targeted cancer therapies.

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a cross-linking agent in polymer synthesis. Its unique structure allows it to form stable bonds with various polymer backbones, enhancing the mechanical and thermal properties of the resulting materials.

Fluorescent Materials

The incorporation of fluorine atoms can lead to enhanced fluorescent properties in materials. This makes the compound suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices where efficient light emission is required.

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound can act as a boron reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules. Its stability and reactivity make it an attractive choice for chemists looking to create diverse molecular architectures.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Targeted therapy potential |

| Kinase inhibition | Disruption of cancer pathways | |

| Materials Science | Polymer cross-linking | Enhanced material properties |

| Fluorescent materials | Applications in OLEDs | |

| Organic Synthesis | Cross-coupling reagent | Versatile carbon-carbon bond formation |

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer activity of boron compounds similar to this compound. Researchers found that these compounds inhibited cell proliferation in various cancer cell lines and induced apoptosis through specific signaling pathways.

Case Study 2: Material Enhancement

In a study on polymer composites published in Advanced Materials, researchers utilized this compound as a cross-linking agent. The resulting polymers exhibited improved thermal stability and mechanical strength compared to traditional polymers without boron additives.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity of arylboronate esters is influenced by substituent electronic and steric effects. Below is a comparative analysis with key analogues:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (Cl, F) increase boron's electrophilicity, facilitating transmetalation in cross-couplings. Methoxy (OCH₃) or ethoxy (OC₂H₅) groups (e.g., ) reduce electrophilicity, necessitating higher temperatures or stronger bases.

- Steric Effects: Ortho-substituents (e.g., 2-Cl, 2-CH₃) hinder catalytic access to boron, lowering yields (e.g., 26% for 2-methyl isomer ).

- Synthesis Efficiency: Halogenation and borylation conditions significantly impact yields. For example, dichloro-dimethoxy derivatives achieve 92% yields via optimized NCS-mediated chlorination .

Physical and Spectroscopic Properties

- NMR Data:

- Thermal Stability: Halogen-rich derivatives (e.g., 3-Cl-5-F-2-OCH₃ ) exhibit higher thermal stability, advantageous for high-temperature reactions.

Biological Activity

2-(2-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₂H₁₅BClF O₂

- Molecular Weight : 256.51 g/mol

- CAS Number : 1688698-58-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The boron atom in the dioxaborolane structure is known to form reversible covalent bonds with biomolecules, influencing enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Compounds like this compound may inhibit enzymes involved in critical metabolic pathways.

- Cellular Signaling Modulation : The compound can alter signal transduction pathways by modifying protein interactions.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound across various models and conditions.

Table 1: Summary of Biological Activity Findings

Case Studies

- Antiparasitic Activity : A study demonstrated that the compound exhibited potent activity against Plasmodium falciparum, with an EC₅₀ value of 0.010 µM. This suggests its potential as a lead compound for antimalarial drug development .

- Cytotoxicity in Cancer Research : Another investigation focused on its effects on various cancer cell lines (e.g., HepG2). The results indicated that while the compound showed some cytotoxic effects, it was selective enough to warrant further exploration for therapeutic applications in oncology .

- Metabolic Stability and Pharmacokinetics : Research into the pharmacokinetic properties revealed that modifications to the dioxaborolane structure could enhance metabolic stability without compromising biological activity . This aspect is crucial for developing effective therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 2-(2-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of the halogenated aromatic precursor. For example, analogous boronate esters are synthesized by reacting substituted phenylboronic acids with pinacol under anhydrous conditions in the presence of a palladium catalyst . Key factors affecting yield include:

- Temperature : Optimal reaction temperatures range from 80–100°C to prevent side reactions.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to stabilize intermediates.

- Catalyst loading : Pd(PPh₃)₄ (1–2 mol%) is commonly used to minimize metal contamination .

Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >90% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are critical. The ¹¹B NMR signal typically appears at ~30 ppm, confirming the boronate ester structure. The ¹⁹F NMR peak at ~-110 ppm indicates the fluorine substituent’s electronic environment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., C₁₂H₁₅BClF O₂: calculated 272.08 g/mol) .

- X-ray Crystallography : Single-crystal analysis resolves the planar geometry of the dioxaborolane ring and dihedral angles between substituents (e.g., 15–25° for chloro-fluoro groups) .

Q. What are the primary applications of this compound in medicinal chemistry and materials science?

- Medicinal Chemistry : Used as a Suzuki coupling partner to introduce fluorinated aryl groups into drug candidates, enhancing metabolic stability and bioavailability .

- Materials Science : Serves as a precursor for organic semiconductors due to its electron-deficient aromatic system, which improves charge transport in thin-film devices .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

Contradictions often arise from dynamic effects (e.g., rotational barriers in the dioxaborolane ring). Strategies include:

- Variable-Temperature NMR : Resolves overlapping signals by slowing molecular motion (e.g., at –40°C) .

- DFT Calculations : Compare computed ¹H/¹³C chemical shifts (using Gaussian09) with experimental data to validate assignments .

- Crystallographic Validation : Single-crystal X-ray structures provide unambiguous bond-length and angle data to resolve ambiguities in NMR/MS interpretations .

Q. What experimental design considerations are critical for optimizing cross-coupling reactions with this boronate ester?

- Substrate Compatibility : Electron-withdrawing groups (e.g., Cl, F) on the aryl ring activate the boronate for coupling but may reduce solubility. Pre-complexation with Lewis acids (e.g., K₃PO₄) improves reactivity .

- Oxygen Sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation of the boronate .

- Workup Protocols : Use aqueous NaHCO₃ to quench excess base and prevent decomposition during extraction .

Q. How do steric and electronic effects of substituents influence reaction pathways in cross-coupling?

- Steric Effects : The tetramethyl dioxaborolane group creates steric hindrance, favoring para-substitution in coupling reactions. Ortho-substituted products are rare unless directed by chelating groups .

- Electronic Effects : The electron-withdrawing Cl and F substituents increase the electrophilicity of the boron center, accelerating transmetalation but requiring careful pH control (pH 7–9) to avoid protodeboronation .

Q. What strategies mitigate challenges in solubility and stability during long-term storage?

- Solubility : Prepare stock solutions in anhydrous THF or DMSO (1–10 mM) to prevent precipitation. For aqueous compatibility, use co-solvents like ethanol (≤10% v/v) .

- Storage : Store under argon at –20°C in amber vials to prevent light-/moisture-induced degradation. Purity drops by <5% over 6 months under these conditions .

Q. How can researchers validate the absence of common impurities (e.g., dehalogenated by-products)?

- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to detect dehalogenated products (retention time shifts by 1–2 minutes).

- Elemental Analysis : Confirm Cl/F content matches theoretical values (e.g., Cl: 12.5%, F: 6.5%) .

- Control Reactions : Compare reaction outcomes with/without Pd catalysts to identify metal-mediated side reactions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 272.08 g/mol | HRMS |

| Melting Point | 98–102°C | DSC |

| LogP (Partition Coefficient) | 3.2 ± 0.1 | HPLC |

Q. Table 2. Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield by 20–30% |

| Catalyst (Pd(PPh₃)₄) | 1.5 mol% | Balances cost/activity |

| Solvent | THF > DMF > Toluene | THF maximizes solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.